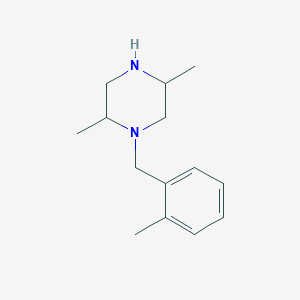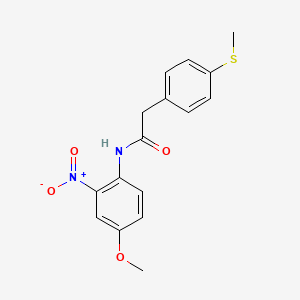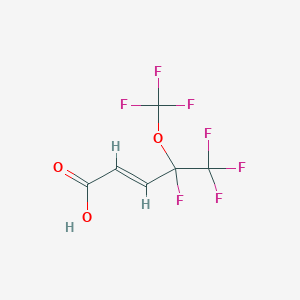![molecular formula C8H8F2O2 B2530605 [(1S,3S)-2,2-二氟-3-(呋喃-3-基)环丙基]甲醇 CAS No. 2350481-93-3](/img/structure/B2530605.png)
[(1S,3S)-2,2-二氟-3-(呋喃-3-基)环丙基]甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Intramolecular Hydrogen Bonding Analysis
The study of (1-fluorocyclopropyl)methanol through microwave spectroscopy and quantum chemical calculations reveals that unlike other cyclopropylmethanol derivatives, this compound does not prefer a conformation stabilized by an internal hydrogen bond with the pseudo-π electrons along the edges of the ring. Instead, it forms an internal hydrogen bond between the fluorine atom and the hydroxyl group's hydrogen atom. This unique conformation is significantly more stable than other possible forms of the molecule, with a stability difference of at least 4 kJ/mol. The conformational preference is largely attributed to the electrostatic interaction between the O–H and C–F bond dipoles, as supported by both spectroscopic data and computational analysis at the MP2/6-311++G** and B3LYP/6-311++G** levels of theory .
Synthesis Analysis
The synthesis of functionalized furans, which are structurally related to the compound of interest, can be achieved through the cyclization of 1,3-bis-silyl enol ethers with 1-chloro-2,2-dimethoxyethane. This process is both regio- and diastereoselective, leading to the formation of 2-alkylidene-4-methoxytetrahydrofurans. Subsequent treatment with TFA (trifluoroacetic acid) mediates the elimination of methanol, yielding functionalized furans. Additionally, the synthesis pathway allows for the transformation of hexahydro-2,3-benzofurans into tetrahydro-2,3-benzofurans, demonstrating the versatility and efficiency of this synthetic approach .
Molecular Structure Analysis
The molecular structure of cyclopropyl-containing compounds is of particular interest due to the unique strain and reactivity associated with the cyclopropane ring. The intramolecular hydrogen bonding observed in (1-fluorocyclopropyl)methanol, as well as the regioselective synthesis of furan derivatives, underscores the importance of understanding the electronic and steric factors that influence the conformation and reactivity of these molecules. The molecular structure analysis would benefit from further studies that explore the conformational space and reactivity patterns of cyclopropyl derivatives, especially those with additional functional groups like difluoro and furanyl substituents .
Chemical Reactions Analysis
Cyclopropanol, a compound structurally similar to the title compound, has been shown to inactivate methanol oxidase through an irreversible covalent modification of the flavin cofactor. The reaction involves the cleavage of the cyclopropyl ring and the formation of a covalent bond between a methylene carbon of cyclopropanol and the N5 of flavin. This reaction is indicative of the high reactivity of cyclopropyl-containing alcohols and their potential to undergo ring-opening reactions. The study also suggests a radical mechanism for alcohol oxidation, which could be relevant for understanding the reactivity of [(1S,3S)-2,2-difluoro-3-(furan-3-yl)cyclopropyl]methanol .
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of [(1S,3S)-2,2-difluoro-3-(furan-3-yl)cyclopropyl]methanol, the studies on related compounds provide insights into the potential properties. The intramolecular hydrogen bonding and the influence of substituents on the cyclopropane ring suggest that the title compound may exhibit unique solubility, boiling point, and stability characteristics. The reactivity towards enzymes like methanol oxidase indicates that the compound may also have biological relevance, potentially as an inhibitor or a substrate for enzymatic reactions. Further experimental studies would be required to accurately characterize the physical and chemical properties of this specific compound .
科学研究应用
甲烷利用和甲醇生产
甲烷是一种丰富的天然气体,可以通过涉及甲烷氧化菌的生物过程将其转化为甲醇——甲烷氧化菌是一种能够利用甲烷作为其唯一碳源的细菌。甲烷氧化菌可以产生甲醇,然后甲醇作为前体或中间体合成有价值的化合物,包括类似于“[(1S,3S)-2,2-二氟-3-(呋喃-3-基)环丙基]甲醇”的化合物(Strong, Xie, & Clarke, 2015)。
燃料电池技术
甲醇是直接甲醇燃料电池 (DMFC) 中的关键原料,可将化学能有效地转化为电能。对 DMFC 中甲醇穿透的研究解决了在燃料电池中使用甲醇的障碍,并且可能间接关系到优化在能源应用中使用相关化合物的使用(Heinzel & Barragán, 1999)。
氢气生产
甲醇热化学转化为氢气是氢气生产的一种很有前途的方法,对能量储存和燃料电池应用具有影响。优化甲醇重整催化剂和反应器技术可能有利于类似化合物的有效利用(García 等,2021)。
化学合成和催化
甲醇可用作化学合成中的基石,包括甲醛、乙酸和各种聚合物的生产。甲醇合成催化剂的开发以及对所涉及的机理和动力学的理解可以提供对催化过程中类似化合物利用的见解(Cybulski, 1994)。
属性
IUPAC Name |
[(1S,3S)-2,2-difluoro-3-(furan-3-yl)cyclopropyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2/c9-8(10)6(3-11)7(8)5-1-2-12-4-5/h1-2,4,6-7,11H,3H2/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIDRVSGDPJJCJ-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2C(C2(F)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC=C1[C@@H]2[C@H](C2(F)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1S,3S)-2,2-Difluoro-3-(furan-3-yl)cyclopropyl]methanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(sec-butyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2530522.png)
![N-(2-oxo-2-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)amino)ethyl)benzamide](/img/structure/B2530525.png)
![4-[[5-Methyl-2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)pyridine-3-carbonyl]amino]benzoic acid](/img/structure/B2530526.png)
![4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-(methylsulfonyl)pyridine](/img/structure/B2530527.png)

![[3-Butyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]methyl 4-formylbenzoate](/img/structure/B2530529.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2530531.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxo-4aH-quinazolin-1-ium-3-yl]methyl]benzamide](/img/structure/B2530537.png)

![ethyl 4-{[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B2530539.png)


![2-((3-chlorobenzyl)thio)-3-(4-ethylphenyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2530543.png)